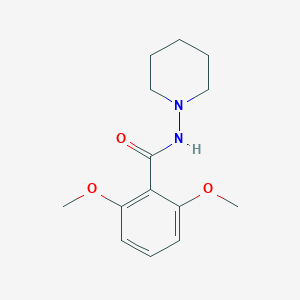
2,6-dimethoxy-N-piperidin-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-piperidin-1-ylbenzamide, also known as DMePB, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to activate the TRPA1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to have analgesic effects by modulating pain perception. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been shown to have anticonvulsant properties by reducing neuronal excitability.
実験室実験の利点と制限
One of the advantages of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for the study of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. One area of research could focus on its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further studies could investigate the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, research could also explore the potential use of 2,6-dimethoxy-N-piperidin-1-ylbenzamide in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,6-dimethoxy-N-piperidin-1-ylbenzamide.
科学的研究の応用
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
2,6-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-7-6-8-12(19-2)13(11)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChIキー |
FKNAUQVQPCVJRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)

![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)
![4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246021.png)